molecular formula C5H3BrN2S B2480108 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile CAS No. 1909319-59-0

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile

Cat. No.: B2480108
CAS No.: 1909319-59-0
M. Wt: 203.06
InChI Key: DNQKRPSHCFXLJE-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 5-position of the thiazole ring and an acetonitrile group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Thiazole derivatives, including “2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile”, have shown potential in various biological activities . This suggests that they could be further explored for their potential uses in medicinal chemistry .

Preparation Methods

The synthesis of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile typically involves the bromination of a thiazole precursor followed by the introduction of an acetonitrile group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with acetonitrile under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reactant ratios to maximize yield and purity .

Comparison with Similar Compounds

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQKRPSHCFXLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-59-0
Record name 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile
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